D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Protease inhibitor design D-amino acid pharmacology Serine protease

This orthogonally protected D-homoserine building block delivers unique procurement logic. The D-configuration ensures proteolytic stability and catalytic-site inhibition that L- or DL-isomers cannot provide. The methyl ester prevents lactonization side reactions common with the free acid, while the Boc/methyl ester scheme enables sequential deprotection. At kilogram scale, dynamic kinetic resolution compatibility reduces cost of goods by elevating yields from 50% to 95%. For any program where stereochemistry, metabolic half-life, or process economics are go/no-go parameters, this is the only rational procurement choice.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Cat. No. B8255368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCO)(C(=O)OC)N
InChIInChI=1S/C10H19NO5/c1-9(2,3)16-8(14)10(11,5-6-12)7(13)15-4/h12H,5-6,11H2,1-4H3
InChIKeyPZBZJVFGSFTLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Homoserine Methyl Ester (CAS 258351-86-9): Protected D-Amino Acid Building Block for Chiral Peptide Synthesis


D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (synonym: methyl (tert-butoxycarbonyl)-D-homoserinate; CAS 258351-86-9) is a doubly protected, non-proteinogenic D-α-amino acid derivative with molecular formula C₁₀H₁₉NO₅ and molecular weight 233.26 g/mol . The compound features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal methyl ester, rendering it a versatile, orthogonally protected building block for solid-phase peptide synthesis (SPPS) and solution-phase chemistry . As the D-enantiomer of homoserine in protected form, it serves as a strategic precursor for incorporating D-homoserine residues into peptidomimetics, protease inhibitors, and chiral intermediates where stereochemical integrity and metabolic stability are critical design parameters.

Why Boc-D-Homoserine Methyl Ester Cannot Be Replaced by Its L-Enantiomer, Racemic Mixture, or Free Acid Analog


Substituting Boc-D-homoserine methyl ester with its L-enantiomer (CAS 120042-11-7), the racemic DL-mixture (CAS 120042-12-8), or the unprotected Boc-D-homoserine free acid (CAS 745011-75-0) introduces functionally meaningful liabilities. Enantiomeric configuration directly determines biological recognition: D-amino acid-containing peptides resist proteolytic degradation by serum proteases, whereas all-L counterparts are rapidly cleaved—a distinction demonstrated in head-to-head trypsin and serum stability assays [1]. The D-configuration at the α-carbon is also mechanistically essential for designed protease inhibitors that exploit catalytic site architecture to impede the acyl-enzyme intermediate; L-amino acid analogs at the P1 position lack this inhibitory capacity [2]. Furthermore, the methyl ester prevents undesired lactonization during coupling reactions that plague the free acid form, while the orthogonal Boc/methyl ester protection scheme enables selective, sequential deprotection incompatible with mono-protected or racemic alternatives. These differences are not cosmetic—they directly determine synthetic yield, product enantiopurity, and biological outcome.

Quantitative Differentiation Evidence for Boc-D-Homoserine Methyl Ester: Comparator-Based Selection Data


D-Enantiomer Protease Inhibitor Activity: 57% Chymotrypsin Inhibition vs. Inactive L-Analogs

D-Homoserine and its derivatives, when placed at the P1 position of peptidomimetic protease inhibitors, achieve up to 57% loss of chymotrypsin activity through a mechanism-based strategy that exploits the catalytic site architecture. This inhibitory effect is stereochemically dependent: the D-configuration at the α-carbon is required to sterically impede the catalytic histidine residue at the acyl-enzyme intermediate stage. L-amino acid analogs at the P1 position cannot achieve this spatial interference and show no comparable inhibition [1]. Compounds 1, 6, and 8–10 in the study, all containing D-homoserine or its derivatives, produced the quantitative 57% activity loss against bovine pancreatic α-chymotrypsin under standardized assay conditions.

Protease inhibitor design D-amino acid pharmacology Serine protease Chymotrypsin inhibition Acyl-enzyme intermediate

Proteolytic Stability of D-Amino Acid Peptides: Resistance to Trypsin and Serum Degradation vs. L-Peptide Susceptibility

Peptides in which L-amino acids are wholly or partially replaced by D-amino acids exhibit profound resistance to proteolytic degradation. In a direct comparison, an 11-amino acid all-L peptide based on human granulysin was completely susceptible to trypsin digestion, whereas peptides containing D-amino acid substitutions were 'highly stable to trypsin treatment.' Similarly, the L-peptide lost antimicrobial activity upon incubation with fetal calf serum (FCS) due to serum protease degradation, while D-amino acid-substituted peptides retained full activity under identical conditions—an effect reversible by protease inhibitors only for the L-peptide [1]. This class-level evidence establishes that D-homoserine incorporation via Boc-D-homoserine methyl ester into peptide sequences confers proteolytic stability that L-homoserine and racemic mixtures cannot provide.

Peptide stability Proteolytic resistance D-amino acid substitution Trypsin degradation Serum stability

D-Homoserine Lactone as Selective SHMT Inhibitor: Ki = 11 mM vs. Inactive L-Enantiomer

D-Homoserine lactone—directly accessible from Boc-D-homoserine methyl ester via Boc deprotection and cyclization—acts as a stereochemically selective inhibitor of serine hydroxymethyltransferase (SHMT) with a Ki of 11 mM for the rabbit enzyme . L-Homoserine lactone does not exhibit this inhibitory activity, demonstrating that the D-configuration of the α-carbon is a prerequisite for SHMT active-site recognition. Boc-D-homoserine methyl ester serves as the shelf-stable, orthogonally protected precursor from which D-homoserine lactone can be generated on demand without racemization, whereas L- or DL-starting materials yield either the inactive enantiomer or a mixture requiring chiral separation.

Serine hydroxymethyltransferase SHMT inhibition D-homoserine lactone Enzyme inhibitor Chiral discrimination

Chiral Purity Verification: Specific Rotation [α]²⁰/D +30.0° to +36.0° for Boc-D-Homoserine vs. −26.4° for L-Enantiomer

The specific optical rotation provides a definitive, quantitative identity check that distinguishes the D-enantiomer from both the L-enantiomer and the racemic mixture. Boc-D-Homoserine (free acid, CAS 67198-87-2) exhibits a specific rotation [α]²⁰/D of +30.0° to +36.0° (c = 1 g/100 mL in methanol at 20 °C) . In contrast, Boc-L-Homoserine (CAS 41088-86-2) shows [α] = −26.4° (c = 1 in MeOH) , a difference of approximately 56–62° in magnitude with opposite sign. The racemic DL-N-Boc-homoserine methyl ester (CAS 120042-12-8) has a net optical rotation of approximately zero. This large chiroptical difference enables routine QC verification of enantiomeric identity and purity, reducing the risk of using the wrong stereoisomer in chiral syntheses.

Optical rotation Chiral purity Enantiomeric excess Quality control Stereochemical identity

Racemization Control via Dynamic Kinetic Resolution: 95% Yield from 50% Using D-Specific Hydrotalcite-Catalyzed Process

During large-scale synthesis, unreacted D-enantiomer from enzymatic resolution can be recycled via in situ racemization using hydrotalcite (Mg₆Al₂(OH)₁₆CO₃) as a heterogeneous base catalyst. Under optimized conditions (60 °C), Boc-D-homoserine undergoes racemization with a half-life (t₁/₂) of 2.5 hours, achieving >99% conversion of the unwanted enantiomer back to the racemate . This dynamic kinetic resolution (DKR) process elevates the overall yield of Boc-D-homoserine from 50% (standard resolution) to 95%, dramatically reducing waste and cost. The DKR process is enabled by the Boc protecting group, which facilitates α-proton abstraction through a ring-opening/ring-closing lactone equilibrium—a mechanistic pathway not accessible with Fmoc-protected analogs that require stronger basic conditions incompatible with DKR.

Dynamic kinetic resolution Racemization control Process chemistry Enantiomeric enrichment Peptide synthesis scale-up

Chromatographic Enantiomer Resolution: N-Boc-α-Amino Acid Esters Resolved on Chiralpak AD/IA with Baseline Separation

The enantiomeric purity of Boc-D-homoserine methyl ester can be analytically verified using polysaccharide-derived chiral stationary phases (CSPs). Systematic studies demonstrate that N-Boc-α-amino acid methyl esters achieve good enantiomer resolution on Chiralpak AD and Chiralpak IA columns [1]. The D-enantiomer generally exhibits longer retention than the L-form under these conditions, with baseline resolution (Rs > 1.5) achievable for N-Boc-α-amino acid esters [2]. This analytical capability enables quantitative determination of enantiomeric excess (ee) and detection of L-enantiomer contamination at levels as low as 0.1%, providing a QC method that the racemic DL-mixture cannot satisfy for chiral purity specifications.

Chiral HPLC Enantiomer separation Polysaccharide CSP Quality control Chiralpak AD

High-Impact Application Scenarios for Boc-D-Homoserine Methyl Ester Based on Quantitative Differentiation Evidence


Mechanism-Based Serine/Cysteine Protease Inhibitor Design Requiring D-Amino Acid P1 Residue

Research groups designing protease inhibitors that exploit catalytic site architecture to impede the acyl-enzyme intermediate require D-homoserine at the P1 position specifically. As demonstrated by Annedi et al. (2006), D-homoserine-containing probe molecules achieved up to 57% chymotrypsin inhibition [1], while L-amino acid analogs are mechanistically incapable of this inhibition. Boc-D-homoserine methyl ester provides the orthogonally protected D-homoserine building block needed for solid-phase incorporation into inhibitor scaffolds. Procurement of the L-enantiomer or racemic mixture would yield inactive compounds, making stereochemical selection a go/no-go decision for this application.

Serum-Stable Therapeutic Peptide Development with D-Amino Acid Substitution

Peptide drug candidates incorporating D-amino acids exhibit resistance to serum proteases that rapidly degrade all-L peptides. The class-level evidence from Oh and Lee (2002) shows that D-amino acid-substituted antimicrobial peptides retain full activity after fetal calf serum incubation while L-peptides lose activity entirely [2]. Boc-D-homoserine methyl ester enables incorporation of the D-homoserine residue into peptide sequences using standard Boc-SPPS protocols. For therapeutic peptide programs where in vivo half-life is a critical parameter, the D-enantiomer building block is a rational procurement choice over the L- or DL-alternatives.

SHMT-Targeted Inhibitor Synthesis and One-Carbon Metabolism Studies

D-Homoserine lactone is a stereochemically selective inhibitor of serine hydroxymethyltransferase (SHMT) with Ki = 11 mM for the rabbit enzyme, whereas L-homoserine lactone is inactive . Boc-D-homoserine methyl ester serves as the stable, storable precursor that can be converted to D-homoserine lactone via sequential Boc deprotection (TFA) and base-catalyzed cyclization. Researchers investigating SHMT as a target in cancer, malaria, or bacterial metabolism must use the D-enantiomer specifically; procuring the correct stereoisomer upfront avoids wasted synthetic effort and ambiguous biological results.

Chiral Intermediate for Large-Scale Peptide API Manufacturing with DKR-Enhanced Economics

For process chemistry teams scaling peptide active pharmaceutical ingredients (APIs), the Boc-D-homoserine scaffold supports dynamic kinetic resolution (DKR) using hydrotalcite at 60 °C, elevating yields from 50% to 95% with >99% conversion . This DKR compatibility is a direct consequence of the Boc protecting group's ability to facilitate α-proton abstraction via lactone equilibrium—a pathway unavailable with Fmoc chemistry. Procurement decisions at kilogram scale should favor Boc-protected D-amino acid esters for their demonstrated process intensification potential, directly reducing cost of goods.

Quote Request

Request a Quote for D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.